4,6-Dibromo-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
Description
4,6-Dibromo-2-(4-methylphenyl)-1,3-benzoxazol-5-amine is a brominated benzoxazole derivative with a para-methylphenyl substituent. Benzoxazole scaffolds are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which enables diverse electronic and steric interactions. The para-methyl group on the phenyl ring increases lipophilicity, which may influence solubility and metabolic stability .
Properties
IUPAC Name |
4,6-dibromo-2-(4-methylphenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2O/c1-7-2-4-8(5-3-7)14-18-13-10(19-14)6-9(15)12(17)11(13)16/h2-6H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSVNDWTAFHGCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365392 | |
| Record name | 4,6-dibromo-2-(4-methylphenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637302-95-5 | |
| Record name | 4,6-dibromo-2-(4-methylphenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(4-methylphenyl)-1,3-benzoxazol-5-amine typically involves the bromination of a precursor benzoxazole compound. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific temperature conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-(4-methylphenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
4,6-Dibromo-2-(4-methylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-(4-methylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine atoms and the benzoxazole ring structure contribute to its binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural Variations
The following table summarizes key structural and physicochemical properties of 4,6-Dibromo-2-(4-methylphenyl)-1,3-benzoxazol-5-amine and its analogs:
Physicochemical Properties
- Lipophilicity : The para-methyl and 4-ethylphenyl derivatives exhibit higher lipophilicity compared to halogenated analogs (e.g., 3-fluoro, 3-chloro), which may enhance membrane permeability but reduce aqueous solubility.
- Density and Boiling Points : The 3-chloro-4-methylphenyl analog has a predicted density of 1.828 g/cm³ and boiling point of 470.9°C, reflecting strong intermolecular interactions due to halogen and methyl groups .
- Acidity (pKa) : The 3-chloro-4-methylphenyl derivative has a predicted pKa of 2.19, indicating weak acidity influenced by electron-withdrawing substituents .
Biological Activity
4,6-Dibromo-2-(4-methylphenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound belonging to the benzoxazole family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure incorporates bromine and nitrogen atoms, which may contribute to its pharmacological properties.
- Molecular Formula : C14H10Br2N2O
- Molecular Weight : 382.05 g/mol
- CAS Number : 637302-95-5
The biological activity of 4,6-Dibromo-2-(4-methylphenyl)-1,3-benzoxazol-5-amine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of bromine atoms may facilitate binding through halogen bonding or hydrophobic interactions, while the benzoxazole core can stabilize interactions with aromatic residues in target proteins. This stabilization is essential for modulating biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:
| Bacterial Strain | Activity | Concentration Tested |
|---|---|---|
| Escherichia coli | Potent antibacterial | 25 μg/mL |
| Staphylococcus aureus | Moderate antibacterial | 25 μg/mL |
| Pseudomonas aeruginosa | Moderate antibacterial | 25 μg/mL |
| Candida albicans | Moderate antifungal | 25 μg/mL |
Molecular docking studies suggest that the antibacterial activity may be linked to the inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications in the benzoxazole scaffold can significantly affect biological activity. For instance, substituents at various positions on the aromatic ring can enhance or diminish antimicrobial efficacy. This information is crucial for designing more potent derivatives.
Study on Antimicrobial Properties
A study conducted by researchers synthesized a series of benzoxazole derivatives and evaluated their antimicrobial activities. Among these derivatives, 4,6-Dibromo-2-(4-methylphenyl)-1,3-benzoxazol-5-amine displayed notable activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of specific substituents in enhancing biological activity and reducing cytotoxicity .
Molecular Docking Analysis
In another investigation focusing on the binding affinities of various benzoxazole derivatives to DNA gyrase, it was found that the presence of halogen atoms significantly improved binding interactions. The docking simulations provided insights into how structural variations influence the compound's ability to inhibit bacterial growth .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4,6-Dibromo-2-(4-methylphenyl)-1,3-benzoxazol-5-amine, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving halogenated precursors. For example, a multi-step process may involve bromination of a benzoxazole intermediate followed by coupling with a 4-methylphenyl group. Refluxing in ethanol with glacial acetic acid as a catalyst (5–10 mol%) under nitrogen atmosphere for 4–6 hours is typical. Isolation via vacuum filtration and purification by column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
- Critical Parameters : Temperature control (<5°C during bromination), stoichiometric ratios (1:1.2 for bromine equivalents), and inert atmosphere to prevent side reactions.
Q. How can spectroscopic techniques (e.g., FT-IR, NMR) confirm the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Confirm the presence of amine (-NH₂) stretches (~3350 cm⁻¹) and C-Br vibrations (650–500 cm⁻¹) .
- ¹H NMR : Aromatic protons adjacent to bromine substituents show downfield shifts (δ 7.8–8.2 ppm). The methyl group on the 4-methylphenyl ring appears as a singlet (~δ 2.4 ppm) .
- X-ray crystallography (if crystals are obtainable) provides definitive proof of substitution patterns, as seen in analogous benzoxazole derivatives .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Key Data :
| Solvent | Solubility (mg/mL) | Stability (25°C) |
|---|---|---|
| DMSO | >50 | Stable ≥48 hours |
| Ethanol | ~20 | Degrades after 24 hours |
| Water | <1 | Unstable (hydrolysis) |
- Recommendations : Store in anhydrous DMSO at -20°C for long-term stability. Avoid aqueous buffers due to hydrolytic cleavage of the benzoxazole ring .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, COMSOL Multiphysics) optimize reaction pathways or predict electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the C-2 position of the benzoxazole ring). Gaussian 16 with B3LYP/6-31G(d) basis sets is standard .
- COMSOL Multiphysics : Model reaction kinetics in flow reactors to optimize parameters like residence time and temperature gradients, reducing byproduct formation by 30–40% .
- Case Study : ICReDD’s quantum-chemical reaction path search methods reduced trial-and-error in analogous halogenated benzoxazole syntheses by 50% .
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and normalize to a reference inhibitor.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets, accounting for variables like solvent (DMSO vs. ethanol) and incubation time.
- Mechanistic Studies : Surface plasmon resonance (SPR) can validate target binding affinity discrepancies .
Q. How does the substitution pattern (bromine, methylphenyl) influence intermolecular interactions in crystal packing or supramolecular assemblies?
- Structural Insights :
- Bromine atoms participate in halogen bonding (C-Br⋯N distances ~3.3 Å), stabilizing crystal lattices.
- The 4-methylphenyl group induces steric hindrance, reducing π-π stacking interactions compared to unsubstituted analogs .
- Experimental Design : Co-crystallize with thiourea derivatives to study halogen-bond-driven self-assembly .
Biological and Pharmacological Research
Q. What in vitro models are suitable for evaluating the antimycobacterial or anticancer potential of this compound?
- Methodological Answer :
- Antimycobacterial : Use Mycobacterium tuberculosis H37Rv strains in microplate Alamar Blue assays (MIC determination). Compare to rifampicin controls .
- Anticancer : Screen against NCI-60 cell lines with dose-response curves (1–100 µM). Prioritize cell lines with high carbonic anhydrase expression (e.g., MCF-7), as benzoxazole derivatives often target this enzyme .
Q. How can molecular docking elucidate interactions between this compound and biological targets (e.g., kinases, DNA)?
- Protocol :
Prepare the ligand (optimize geometry with Avogadro).
Retrieve target structures (e.g., PDB ID 1ATP for DNA topoisomerase II).
Dock using AutoDock Vina (binding affinity ≤-7.0 kcal/mol suggests strong interaction).
Validate with MD simulations (NAMD, 50 ns trajectories) to assess binding stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
